3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride
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Overview
Description
3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride: is a chemical compound with the molecular formula C23H24ClN3 and a molecular weight of 377.91 g/mol . This compound is known for its unique structure, which includes an indolium core substituted with various functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with methyl-2-naphthylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the indolium chloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide, cyanide, thiolate ions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indolium compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted indolium salts.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry .
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industrial applications, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in various coloring applications .
Mechanism of Action
The mechanism of action of 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride involves its interaction with biological molecules, particularly nucleic acids and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential antimicrobial and anticancer agent .
Comparison with Similar Compounds
- 3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate
- 3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, phosphate
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
Comparison: Compared to these similar compounds, 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride is unique due to the presence of the naphthalenylhydrazono group. This functional group imparts distinct chemical and biological properties, such as enhanced fluorescence and specific interactions with biological molecules. These unique features make it particularly valuable in applications requiring high specificity and sensitivity .
Properties
CAS No. |
38936-33-3 |
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Molecular Formula |
C23H24N3.Cl C23H24ClN3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]naphthalen-2-amine;chloride |
InChI |
InChI=1S/C23H24N3.ClH/c1-23(2)20-11-7-8-12-21(20)25(3)22(23)16-24-26(4)19-14-13-17-9-5-6-10-18(17)15-19;/h5-16H,1-4H3;1H/q+1;/p-1 |
InChI Key |
HRKCUHYONZGYJM-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC4=CC=CC=C4C=C3)C)C.[Cl-] |
Origin of Product |
United States |
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